Elisidepsin is synthesized from marine-derived compounds, particularly those found in the mollusk Elysia chlorotica. The natural kahalalides have been recognized for their antitumor properties, leading to the development of synthetic analogs like elisidepsin that retain these beneficial effects while potentially offering improved efficacy and safety profiles.
Elisidepsin is classified as a cyclic peptide and falls under the category of marine-derived natural products. Its structure and properties place it among novel anticancer agents being investigated for their ability to induce cell death through mechanisms distinct from traditional chemotherapeutics.
The synthesis of elisidepsin involves solid-phase peptide synthesis techniques. The process typically begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Key steps include:
The synthesis process may yield side products due to degradation or incomplete reactions. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized elisidepsin. The final product's molecular weight is typically confirmed through mass spectrometry, ensuring that it matches theoretical predictions.
Elisidepsin has a complex cyclic structure characteristic of many peptides derived from marine sources. Its molecular formula includes multiple amino acids linked in a specific sequence that contributes to its biological activity.
Elisidepsin undergoes various chemical reactions that are crucial for its biological activity:
Studies have shown that elisidepsin can induce significant morphological changes in treated cells, including swelling and vesicle formation, indicative of compromised membrane integrity. These reactions are often assessed using fluorescence microscopy and flow cytometry to quantify cellular responses.
Elisidepsin's mechanism involves:
Elisidepsin is primarily studied for its potential as an anticancer agent. Its unique mechanism makes it a candidate for treating various types of cancers, particularly those resistant to conventional therapies. Current research focuses on:
Elisidepsin (PM02734, Irvalec®) is a synthetic marine-derived cyclic depsipeptide with the molecular formula C₇₇H₁₂₅F₃N₁₄O₁₈ and a molecular weight of 1,477.90 Da [3] [9]. Its architecture features a macrocyclic core comprising 13 amino acids, including non-proteinogenic residues like dehydroaminobutyric acid (Dhb) and a C-terminal fatty acid tail (4-methylhexanoyl-D-valine) [1] [9]. A unique endocyclic ester bond (depsipeptide linkage) replaces a conventional amide bond, enhancing conformational rigidity and membrane interaction capabilities [9]. The structure incorporates multiple D-configured amino acids (e.g., D-valine), which confer resistance to proteolytic degradation [5].
Table 1: Key Structural Features of Elisidepsin
Feature | Description | Biological Significance |
---|---|---|
Core Structure | 13-membered cyclodepsipeptide | Membrane insertion and self-organization |
Unusual Residues | Dehydroaminobutyric acid (Dhb), Ornithine | Disruption of lipid bilayers |
Fatty Acid Tail | 4-Methylhexanoyl-D-valine | Hydrophobic anchoring in plasma membranes |
Chirality | Multiple D-amino acids | Protease resistance |
Depsipeptide Bond | Ester linkage (C=O) instead of amide bond | Conformational flexibility and bioactivity |
Elisidepsin is a synthetic analogue of Kahalalide F (KF), a natural depsipeptide isolated from the mollusk Elysia rufescens and its algal diet Bryopsis pennata [4] [9]. Strategic modifications to KF’s structure enhance elisidepsin’s therapeutic potency and stability:
Elisidepsin exhibits pH-dependent solubility and temperature-sensitive stability, critical for formulation design:
Elisidepsin belongs to a broader class of marine cyclodepsipeptides with distinct structural and mechanistic differences:
Table 2: Structural and Functional Comparison with Marine-Derived Analogues
Compound | Source | Key Structural Features | Mechanism of Action |
---|---|---|---|
Elisidepsin | Synthetic (KF derivative) | Cyclic depsipeptide; 4-methylhexanoyl tail | Glycosylceramide binding; membrane oncosis |
Kahalalide F | Elysia rufescens | Similar core but variable fatty acid chain | Lysosomal membrane disruption |
Plitidepsin | Aplidium albicans | Macrocyclic lactone; aromatic residues | eEF1A inhibition; apoptosis induction |
Trabectedin | Ecteinascidia turbinata | Tetrahydroisoquinoline alkaloid | DNA minor groove binding |
Ziconotide | Conus magus | Linear peptide; disulfide bridges | N-type calcium channel blockade |
Key Distinctions:
Design Insights for Analog Development:
Concluding Remarks
Elisidepsin exemplifies the successful optimization of marine natural products through synthetic chemistry. Its unique cyclodepsipeptide architecture, targeted modifications from Kahalalide F, and selective membrane-disrupting mechanism position it as a distinct anticancer agent. Future research should explore lipidomics-guided patient stratification and combination therapies with ErbB inhibitors to overcome KRAS-mediated resistance [1] [5] [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8